REACTION_CXSMILES
|
[C:1](=[C:4]([CH2:6][CH:7]([CH2:13][CH:14]=[CH2:15])[CH2:8][O:9]COC)[F:5])([F:3])[F:2].CO.Cl>O>[C:1](=[C:4]([CH2:6][CH:7]([CH2:13][CH:14]=[CH2:15])[CH2:8][OH:9])[F:5])([F:3])[F:2]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)=C(F)CC(COCOC)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
liquid separation
|
Type
|
WASH
|
Details
|
The organic layer was further washed with 50 mL of water
|
Type
|
DISTILLATION
|
Details
|
subjected to precision distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)=C(F)CC(CO)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |